molecular formula C27H34N2O6 B4145852 1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

Cat. No.: B4145852
M. Wt: 482.6 g/mol
InChI Key: CKQJBXTXNXVJQW-UHFFFAOYSA-N
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Description

1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with a phenoxy group and a methoxyphenyl group, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid involves several steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-isopropyl-5-methylphenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.

    Piperazine Substitution: The phenoxy intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under specific conditions to form the desired piperazine derivative.

    Oxalate Formation: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt of the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups are replaced by other substituents using appropriate nucleophiles.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the body.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-methoxyphenyl)piperazine oxalate can be compared with similar compounds such as:

    1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-chlorophenyl)piperazine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.

    1-[4-(2-Isopropyl-5-methylphenoxy)-2-butyn-1-yl]-4-(2-hydroxyphenyl)piperazine: This compound features a hydroxy group instead of a methoxy group.

The uniqueness of 1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2.C2H2O4/c1-20(2)22-12-11-21(3)19-25(22)29-18-8-7-13-26-14-16-27(17-15-26)23-9-5-6-10-24(23)28-4;3-1(4)2(5)6/h5-6,9-12,19-20H,13-18H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJBXTXNXVJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC#CCN2CCN(CC2)C3=CC=CC=C3OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 2
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 3
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 4
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 5
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyphenyl)-4-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid

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